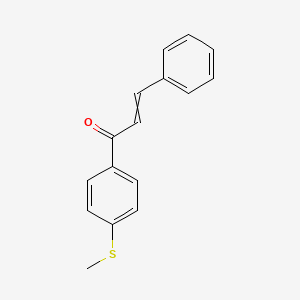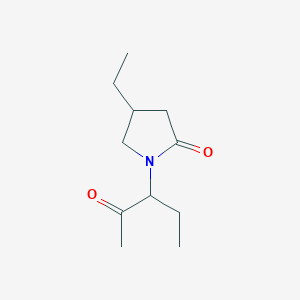![molecular formula C10H14N6S B14172796 2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-34-7](/img/structure/B14172796.png)
2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The unique structure of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug development .
Métodos De Preparación
The synthesis of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of ethanol as a solvent and requires careful temperature regulation to ensure the desired product is obtained . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final compound .
Análisis De Reacciones Químicas
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups that enhance the compound’s biological activity .
Aplicaciones Científicas De Investigación
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . In biology, it is used to investigate cellular pathways and molecular targets, providing insights into the mechanisms of various diseases . Additionally, the compound has applications in the pharmaceutical industry as a building block for the synthesis of more complex therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By blocking these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis . The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate key signaling molecules makes it a promising candidate for further research .
Comparación Con Compuestos Similares
2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be compared to other thienopyrimidine derivatives, such as 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines and 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride . These compounds share similar structural features but differ in their functional groups and biological activities. The unique hydrazinyl groups in 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine contribute to its distinct chemical reactivity and potential therapeutic applications .
Propiedades
Número CAS |
40277-34-7 |
|---|---|
Fórmula molecular |
C10H14N6S |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(2-hydrazinyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H14N6S/c11-15-8-7-5-3-1-2-4-6(5)17-9(7)14-10(13-8)16-12/h1-4,11-12H2,(H2,13,14,15,16) |
Clave InChI |
ZHYFXMIGGISIFT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)NN)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
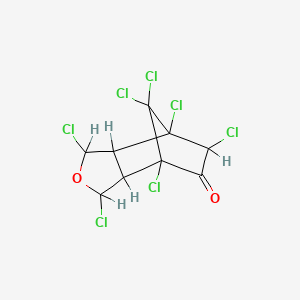

![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
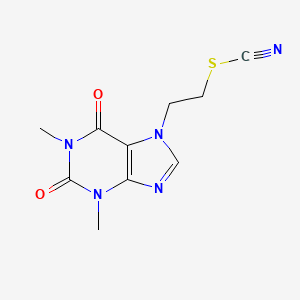
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
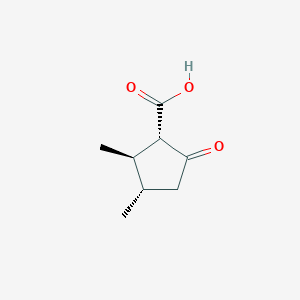

![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)
![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)
![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
